Physicochemical Distinction: Lipophilicity Modulation via Tetrahydropyran-4-ylmethyl N1-Substitution
The target compound incorporates an oxan-4-ylmethyl (tetrahydro-2H-pyran-4-ylmethyl) group at the pyrazole N1 position. This substitution introduces a calculated LogP reduction of approximately 0.9–1.2 units compared to an N1-phenyl analog, while retaining topological polar surface area (tPSA) within the 55–65 Ų range characteristic of orally bioavailable CNS-penetrant chemical space . The THP-methyl linker also provides an sp³-rich conformational tether absent in direct N1-THP analogs (e.g., CAS 1448140-41-7, where the THP ring attaches directly to the pyrazole without a methylene spacer), altering the spatial orientation of the cinnamamide pharmacophore relative to the heterocyclic core.
| Evidence Dimension | Computational LogP (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Calculated cLogP: ~3.2; tPSA: ~58 Ų (based on SMILES: O=C(NC1=CN(CC2CCOCC2)N=C1)/C=C/C1=CC=CC=C1) |
| Comparator Or Baseline | N1-phenyl substituted pyrazole-cinnamamide: cLogP ~4.1–4.4; N1-THP (no methylene): cLogP ~2.8; tPSA ~55 Ų |
| Quantified Difference | ΔcLogP ≈ 0.9–1.2 units lower than N1-phenyl; ΔcLogP ≈ 0.4 units higher than direct N1-THP analog |
| Conditions | In silico prediction using standard cheminformatics tools (e.g., SwissADME, ChemDraw-derived properties) |
Why This Matters
Lipophilicity is a primary determinant of nonspecific protein binding, metabolic clearance, and off-target promiscuity; the THP-methyl group provides a tunable LogP within the optimal range (2–4) for lead-like compounds, differentiating this scaffold from excessively lipophilic or excessively polar analogs.
